molecular formula C21H24N2O5S B5042940 2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate

Cat. No.: B5042940
M. Wt: 416.5 g/mol
InChI Key: KQWLHVRTUWBZLJ-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is a complex organic compound that features a combination of methoxyphenyl and phenylcarbonyl groups attached to a methioninate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with an appropriate acylating agent to form the intermediate compound, which is then reacted with methionine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-methoxyphenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 2-benzamido-4-methylsulfanylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-27-17-10-8-16(9-11-17)22-19(24)14-28-21(26)18(12-13-29-2)23-20(25)15-6-4-3-5-7-15/h3-11,18H,12-14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWLHVRTUWBZLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C(CCSC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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